BenchChemオンラインストアへようこそ!

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Cyclooxygenase inhibition Anti-platelet Structure-activity relationship

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (CAS 59663-59-1) is a synthetic small molecule belonging to the class of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, which were originally developed as anti-platelet agents based on cyclooxygenase (CO) inhibition. The compound features a piperidin-4-ol substituent at the 3-position of the triazine core, distinguishing it from other analogs in this series that bear carbonyl-linked heterocycles or aminoalkyl chains.

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
CAS No. 59663-59-1
Cat. No. B14615532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
CAS59663-59-1
Molecular FormulaC22H24N4O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3
InChIKeyMIOOFJQKJGSTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (CAS 59663-59-1): A 3-Substituted Triazine COX Inhibitor for Anti-Platelet Research


1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (CAS 59663-59-1) is a synthetic small molecule belonging to the class of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, which were originally developed as anti-platelet agents based on cyclooxygenase (CO) inhibition [1]. The compound features a piperidin-4-ol substituent at the 3-position of the triazine core, distinguishing it from other analogs in this series that bear carbonyl-linked heterocycles or aminoalkyl chains [1]. Its structure, with a molecular weight of 392.5 g/mol and a computed XLogP of 2.8, suggests moderate lipophilicity and hydrogen-bonding capacity, which may influence target engagement and pharmacokinetic behavior [2].

Why 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol Cannot Be Replaced by Other 5,6-Diaryltriazines in Anti-Platelet Research


Within the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine series, subtle modifications at the 3-position profoundly alter cyclooxygenase (CO) inhibitory potency, vasodilatory activity, ex vivo anti-platelet efficacy, and gastrointestinal safety profiles [1]. For example, while compound 10 (a carbonyl-4-methylpiperazine analog) exhibits an IC50 of 2.8×10⁻⁷ M against CO and an ex vivo potency over three times that of aspirin, other 3-substituted derivatives in the same series show markedly different activity levels [1]. Therefore, simple substitution with a “similar” triazine, even one sharing the same 5,6-diaryl core, can yield unpredictable and potentially inferior pharmacological outcomes. The quantitative evidence below demonstrates why the specific piperidin-4-ol substitution pattern of CAS 59663-59-1 must be carefully evaluated against its closest analogs, rather than assumed to be interchangeable.

Quantitative Differentiation of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol: Head-to-Head and Cross-Study Comparisons


COX Inhibition Potency of the Piperidin-4-ol Derivative vs. the Most Potent Series Analog

In the seminal 1994 study by Tanaka et al., a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines was assayed for cyclooxygenase (CO) inhibition in vitro. The most potent compound in that series was 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (compound 10) with an IC50 of 2.8 × 10⁻⁷ M [1]. While the exact IC50 for the piperidin-4-ol derivative (CAS 59663-59-1) was not reported in the publicly available abstract, the authors established that the nature of the 3-substituent dramatically influences inhibitory activity across the series [1]. Procurement decisions must therefore anticipate that the piperidin-4-ol analog may exhibit a different potency window.

Cyclooxygenase inhibition Anti-platelet Structure-activity relationship

Ex Vivo Anti-Platelet Efficacy: Aspirin as a Cross-Study Benchmark

The Tanaka et al. study demonstrated that the carbonyl-4-methylpiperazine analog (compound 10) completely prevented arachidonic acid- and collagen-induced platelet aggregation ex vivo at 6 h after oral doses of 3.2 and 1.0 mg/kg, respectively, exhibiting more than three times the potency of aspirin [1]. While direct data for the piperidin-4-ol derivative are not available, this establishes a critical cross-study benchmark: any newly procured batch of CAS 59663-59-1 must be evaluated against aspirin in the same ex vivo platelet aggregation model to determine whether it offers comparable or superior in vivo efficacy.

Ex vivo platelet aggregation Aspirin comparison Oral bioavailability

Gastrointestinal Safety Profile: Class-Level Differentiation from Aspirin

A key differentiator of the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine class is the absence of gastrointestinal side effects even at high doses. Specifically, compound 10 showed no GI toxicity in rats at 100 mg/kg, while aspirin produced dose-dependent gastric lesions at 32, 100, and 320 mg/kg [1]. Although the piperidin-4-ol analog has not been explicitly tested in this assay, it shares the same core scaffold and thus is expected to retain the class-level GI-sparing property.

Gastrointestinal safety Ulcerogenicity Therapeutic index

Vasodilatory Activity: Functional Selectivity Within the Triazine Series

Compound 10 also displayed vasodilatory activity with an ED50 of 4.5 × 10⁻⁵ M [1]. This dual anti-platelet/vasodilatory profile is not universal among all 3-substituted analogs. The piperidin-4-ol derivative (CAS 59663-59-1) represents a distinct 3-substitution pattern that could modulate this dual activity. Direct comparison of vasodilatory ED50 values is essential for selecting a compound for integrated cardiovascular research.

Vasodilation ED50 Cardiovascular pharmacology

Optimal Application Scenarios for 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol Based on Evidence


Lead Optimization in Anti-Platelet Drug Discovery

When exploring structure-activity relationships around the 3-position of 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, CAS 59663-59-1 serves as a key analog. Its piperidin-4-ol group introduces a hydrogen-bond donor and acceptor that are absent in the carbonyl-4-methylpiperazine series. Researchers should benchmark its CO inhibitory IC50 against the 2.8 × 10⁻⁷ M reported for compound 10, and assess whether the polar substitution improves solubility or alters selectivity [1].

Ex Vivo Platelet Aggregation Studies with Aspirin as Positive Control

To evaluate the translational potential of CAS 59663-59-1, ex vivo platelet aggregation assays in rodents should be performed, using aspirin as a positive control. The >3× potency advantage observed for a close analog suggests that the piperidin-4-ol derivative may also exhibit significant efficacy. Comparative dose-response curves will determine whether this compound can achieve complete inhibition at doses below 3.2 mg/kg, a key threshold set by the prior art [1].

Gastrointestinal Safety Profiling in Rodent Models

Given the class-level GI-sparing property demonstrated by compound 10 at 100 mg/kg, CAS 59663-59-1 should be prioritized for ulcerogenicity studies. Its procurement is justified for studies aiming to develop anti-platelet agents that lack the gastric toxicity of aspirin. A head-to-head study against aspirin at 32, 100, and 320 mg/kg is recommended to confirm the scaffold's inherent safety advantage [1].

Cardiovascular Research Requiring Dual Anti-Platelet and Vasodilatory Activity

For projects investigating compounds with combined anti-thrombotic and vasodilatory effects, CAS 59663-59-1 is a candidate scaffold. Researchers should measure its vasodilatory ED50 and compare it to the 4.5 × 10⁻⁵ M of compound 10. This data will inform whether the piperidin-4-ol substitution maintains or modulates the dual functional profile, guiding decisions for in vivo cardiovascular models [1].

Quote Request

Request a Quote for 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.